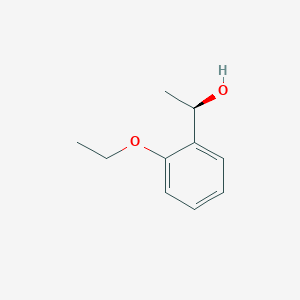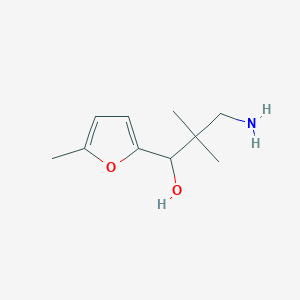
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O3S. This compound is characterized by the presence of a benzoyl chloride group, a chlorosulfonyl group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride typically involves the chlorination of 3-methylbenzoic acid followed by sulfonylation. One common method includes the following steps:
Chlorination: 3-methylbenzoic acid is reacted with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine to form 2-chloro-3-methylbenzoyl chloride.
Sulfonylation: The resulting 2-chloro-3-methylbenzoyl chloride is then treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or thiols.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoyl chloride can be compared with similar compounds such as:
2-Chloro-5-(chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl group.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains a fluorine atom instead of a methyl group.
2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride: Contains a nitro group instead of a methyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the presence of different substituents.
Propiedades
Fórmula molecular |
C8H5Cl3O3S |
|---|---|
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
2-chloro-5-chlorosulfonyl-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O3S/c1-4-2-5(15(11,13)14)3-6(7(4)9)8(10)12/h2-3H,1H3 |
Clave InChI |
UEQAJUPZTQPNDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)



![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)

